molecular formula C13H20N2 B8666086 4-(1-Ethyl-4-piperidyl)aniline

4-(1-Ethyl-4-piperidyl)aniline

Cat. No.: B8666086
M. Wt: 204.31 g/mol
InChI Key: HJDJNQZFHKFBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Ethyl-4-piperidyl)aniline is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Analgesic Compounds

4-(1-Ethyl-4-piperidyl)aniline serves as a crucial intermediate in the synthesis of various potent analgesics, particularly within the fentanyl analogs family. Fentanyl and its derivatives are synthetic opioids that exhibit high potency and efficacy in pain management. The synthesis typically involves the modification of the piperidine ring and aniline moiety to enhance analgesic properties.

Table 1: Common Fentanyl Derivatives Synthesized from this compound

Compound NameStructure ModificationPotency (ED50)
FentanylStandard structure with propionyl group~0.2 mg/kg
SufentanilN-alkylation and acylation modifications~0.01 mg/kg
AlfentanilShorter half-life, rapid onset~0.5 mg/kg

These modifications often involve changing acyl groups or substituents on the piperidine ring to improve binding affinity to opioid receptors .

Interaction with Opioid Receptors

Research indicates that this compound interacts effectively with mu-opioid receptors (MOR), which are primarily responsible for mediating analgesic effects. The compound's structural features allow it to bind selectively to these receptors, leading to significant analgesic activity.

Clinical Applications

The clinical applications of this compound derivatives extend beyond traditional analgesics. They are being explored for various therapeutic uses:

Pain Management

Fentanyl-based formulations, including buccal soluble films and transdermal patches, utilize derivatives of this compound for managing breakthrough cancer pain and chronic pain conditions in opioid-tolerant patients .

Novel Therapeutics

Emerging research focuses on developing novel synthetic opioids that aim to minimize addiction potential while maximizing pain relief. The structural versatility of this compound makes it an attractive candidate for further exploration in this area .

Case Studies

Several case studies highlight the effectiveness of fentanyl analogs derived from this compound:

Case Study 1: Breakthrough Pain Management

A multicenter study evaluated the efficacy of fentanyl buccal soluble film (FBSF), which includes derivatives of this compound, in managing breakthrough cancer pain. Results indicated significant improvements in pain relief compared to placebo, demonstrating its clinical relevance .

Case Study 2: Opioid Receptor Binding Studies

Research examining the binding affinity of various fentanyl analogs to mu-opioid receptors provided insights into how structural changes influence efficacy and safety profiles. These studies underscore the importance of compounds like this compound in understanding receptor interactions .

Chemical Reactions Analysis

Alkylation of Piperidine Derivatives

The synthesis of 4-(1-ethyl-4-piperidyl)aniline typically begins with the alkylation of a piperidine derivative. For example:

  • 4-(Phenylamino)-4-piperidine undergoes alkylation with 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one to introduce the ethyl group at the 1-position of the piperidine ring .

  • Reagents : Alkylating agents such as 1-(2-chloroethyl)-, 1-(2-bromoethyl)-, or 1-(2-methanesulfonatoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one.

  • Conditions : Solvents like acetonitrile, 2-propanol, or tetrahydrofuran (THF) are used, often with bases like sodium hydride (NaH) .

Table 1: Comparison of Alkylation Agents

Alkylating AgentYieldReaction ConditionsSource
1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-oneModerateAcetonitrile, NaH
1-(2-Methanesulfonatoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-oneHigher2-Propanol, NaH
1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-oneLowerTHF, NaH

Reductive Amination

The next step involves reductive amination to form the aniline-substituted piperidine:

  • 4-(Phenylamino)-4-piperidine reacts with a carbonyl compound (e.g., 1-(2-phenylethyl)-4-piperidone) in the presence of a reducing agent.

  • Reagents : Sodium triacetoxyborohydride (STAB), acetic acid, or sodium cyanoborohydride .

  • Conditions : Reflux in ethanol or methanol, followed by purification via column chromatography .

Table 2: Reductive Amination Conditions

Reducing AgentYieldSolventSource
Sodium triacetoxyborohydride (STAB)91%Ethanol
Sodium cyanoborohydride65%Methanol

Acylation

The final step involves acylation to introduce the propionyl group:

  • This compound reacts with propionyl chloride or propionic anhydride in the presence of a base like diisopropylethylamine (DIPEA).

  • Conditions : Chloroform or dichloromethane (DCM) as solvents, with Hunig’s base (N,N-diisopropylethylamine) to absorb HCl .

Table 3: Acylation Reagents and Yields

Acylating AgentSolventYieldSource
Propionyl chlorideDCM95%
Propionic anhydridePyridine94%

Purification and Characterization

  • Purification : Crystallization in alcohol (e.g., ethanol) is preferred for high yields and purity .

  • Characterization :

    • 1H NMR : Proton shifts (e.g., H-4 of piperidine ring at ~4.7 ppm for E-amides) .

    • HRMS : Used to confirm molecular weight and structure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Ethyl-4-piperidyl)aniline, and how can reaction conditions be optimized?

A common approach involves nucleophilic aromatic substitution between 4-chloroaniline and 1-ethylpiperidine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitoring reaction progress via TLC or HPLC is critical, as incomplete substitution may yield impurities. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield and purity. Optimization may require adjusting solvent polarity, temperature, or catalyst loading .

Q. How can researchers confirm the structural identity and purity of synthesized this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., ChemDraw or ACD/Labs) to verify substituent positions.
  • Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS (expected [M+H]⁺ = 205.18 g/mol).
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
  • Elemental analysis : Validate empirical formula (C₁₁H₁₇N₂) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

The compound is sensitive to light, oxygen, and humidity. Store in amber vials under inert gas (N₂ or Ar) at –20°C. Stability tests (e.g., accelerated degradation studies under varying pH/temperature) can identify decomposition products. Use TGA/DSC to assess thermal stability and recommend storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data for this compound derivatives?

Contradictions often arise from:

  • Impurities : Use preparative HPLC or GC-MS to isolate and identify byproducts (e.g., unreacted starting materials or oxidation products).
  • Stereochemical variations : Employ chiral chromatography or X-ray crystallography (SHELX refinement) to confirm stereochemistry .
  • Assay variability : Standardize bioactivity protocols (e.g., cell line passage number, solvent controls) and validate via dose-response curves .

Q. What experimental strategies are effective for studying the stereochemical effects of this compound in receptor binding?

  • Chiral resolution : Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA) and compare binding affinities via SPR or radioligand assays.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs). Validate predictions with site-directed mutagenesis .

Q. How can computational methods predict the metabolic pathways of this compound in biological systems?

  • In silico tools : Use MetaSite or GLORYx to identify potential Phase I/II metabolites (e.g., N-deethylation or glucuronidation).
  • In vitro validation : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Compare results with computational predictions to refine models .

Q. What methodologies address discrepancies in structure-activity relationship (SAR) studies for this compound analogs?

  • Systematic substitution : Synthesize derivatives with varied substituents (e.g., halogens, alkyl groups) on the piperidine or aniline moieties.
  • Multivariate analysis : Apply QSAR models (e.g., CoMFA or HQSAR) to correlate structural features with activity. Validate using in vitro/in vivo assays .

Q. How should researchers troubleshoot low yields in multi-step syntheses involving this compound intermediates?

  • Intermediate characterization : Use in situ FTIR or reaction monitoring NMR to detect unstable intermediates.
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent side reactions during piperidine functionalization.
  • Scale-up optimization : Evaluate solvent effects (e.g., switch from DMF to THF) and catalyst recycling .

Q. Methodological Notes

  • Data reproducibility : Maintain detailed logs of reaction conditions, including solvent batch numbers and humidity levels.
  • Cross-validation : Confirm bioactivity results using orthogonal assays (e.g., fluorescence polarization and ITC for binding studies) .
  • Ethical compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., nitro precursors) .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

4-(1-ethylpiperidin-4-yl)aniline

InChI

InChI=1S/C13H20N2/c1-2-15-9-7-12(8-10-15)11-3-5-13(14)6-4-11/h3-6,12H,2,7-10,14H2,1H3

InChI Key

HJDJNQZFHKFBIK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 1-ethyl-4-(4-nitro-phenyl)-piperidine (0.8 g, 4.92 mmol) and 10% palladium on carbon (0.1 g) in EtOH (10 mL) is stirred for 3 h at RT, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of celite and concentrated. The residue is purified by silica gel column chromatography (DCM/MeOH+1% NH3aq, 95:5) to provide the title compound. ESI-MS: 205.1 [MH]+; TLC: Rf=0.29 (DCM/MeOH+1% NH3aq, 95:5).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.